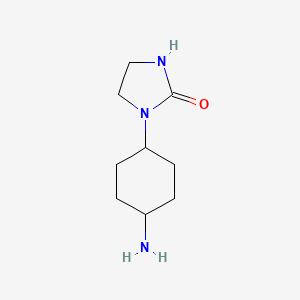
1-(4-Aminocyclohexyl)-2-imidazolidinone
Cat. No. B8609525
M. Wt: 183.25 g/mol
InChI Key: CVOKWZHYTMNLJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04634713
Procedure details


To a solution of 3271 g of sodium hydroxide in 33,000 ml of water is added 3271 g of 1-(4-acetamidocyclohexyl)-2-imidazolidinone. The mixture is stirred and refluxed for 4 hours. The reaction mixture is cooled to room temperature and 3271 g of sodium chloride is added with stirring. The reaction mixture is extracted a total of 10 times using a total volume of 93,000 ml of dichloromethane. The dichloromethane solution containing the product is concentrated in vacuo to a volume of about 5 liters. To this solution is added 300 g of magnesium sulfate, anhydrous. The mixture is stirred at room temperature for about 3 hours, filtered and the filtrate concentrated in vacuo to dryness. The resulting residue is dried in high vacuum to constant weight to give 1-(4-aminocyclohexyl)-2-imidazolidinone, as a mixture of isomers which crystallizes on standing at room temperature.

Name
1-(4-acetamidocyclohexyl)-2-imidazolidinone
Quantity
3271 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[OH-].[Na+].C([NH:6][CH:7]1[CH2:12][CH2:11][CH:10]([N:13]2[CH2:17][CH2:16][NH:15][C:14]2=[O:18])[CH2:9][CH2:8]1)(=O)C.[Cl-].[Na+]>O>[NH2:6][CH:7]1[CH2:8][CH2:9][CH:10]([N:13]2[CH2:17][CH2:16][NH:15][C:14]2=[O:18])[CH2:11][CH2:12]1 |f:0.1,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3271 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
1-(4-acetamidocyclohexyl)-2-imidazolidinone
|
|
Quantity
|
3271 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)NC1CCC(CC1)N1C(NCC1)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
3271 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 4 hours
|
|
Duration
|
4 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The reaction mixture is extracted a total of 10 times
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The dichloromethane solution containing the product
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
is concentrated in vacuo to a volume of about 5 liters
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To this solution is added 300 g of magnesium sulfate
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture is stirred at room temperature for about 3 hours
|
|
Duration
|
3 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate concentrated in vacuo to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue is dried in high vacuum to constant weight
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1CCC(CC1)N1C(NCC1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
